molecular formula C14H12N2O5 B1378057 4-Benzyloxy-2,6-dinitro toluene CAS No. 1352396-17-8

4-Benzyloxy-2,6-dinitro toluene

Cat. No.: B1378057
CAS No.: 1352396-17-8
M. Wt: 288.25 g/mol
InChI Key: PGFLGHVZCWIPMP-UHFFFAOYSA-N
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Description

4-Benzyloxy-2,6-dinitro toluene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups (-NO2) and a benzyloxy group (-OCH2C6H5) attached to a toluene ring

Preparation Methods

The synthesis of 4-Benzyloxy-2,6-dinitro toluene typically involves the nitration of 4-benzyloxy toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro groups are introduced at the 2 and 6 positions of the toluene ring.

Industrial production methods for this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and product purity. The use of flow chemistry systems allows for efficient heat management and minimizes the risk of hazardous reactions.

Chemical Reactions Analysis

4-Benzyloxy-2,6-dinitro toluene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields 4-benzyloxy-2,6-diamino toluene.

Scientific Research Applications

4-Benzyloxy-2,6-dinitro toluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2,6-dinitro toluene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can further react with biological molecules, potentially causing oxidative stress and cellular damage .

The benzyloxy group can also participate in metabolic transformations, leading to the formation of reactive oxygen species. These species can induce lipid peroxidation and other oxidative processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

4-Benzyloxy-2,6-dinitro toluene can be compared with other nitroaromatic compounds such as:

    2,4-Dinitrotoluene: Similar to this compound, it has two nitro groups but lacks the benzyloxy group.

    2,6-Dinitrotoluene: This compound also has two nitro groups at the 2 and 6 positions but does not have the benzyloxy group.

    4-Benzyloxy-2-nitrotoluene: This compound has a single nitro group and a benzyloxy group.

The presence of the benzyloxy group in this compound makes it unique, as it provides additional sites for chemical modification and enhances its reactivity compared to other nitroaromatic compounds.

Properties

IUPAC Name

2-methyl-1,3-dinitro-5-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-10-13(15(17)18)7-12(8-14(10)16(19)20)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFLGHVZCWIPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238554
Record name Benzene, 2-methyl-1,3-dinitro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352396-17-8
Record name Benzene, 2-methyl-1,3-dinitro-5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352396-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-methyl-1,3-dinitro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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